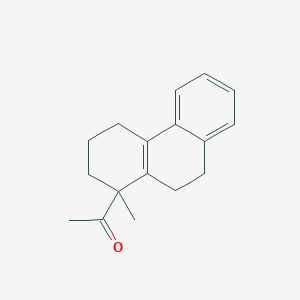
2-Cyclohexen-1-one, 3,5,5-trimethyl-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-one, 3,5,5-trimethyl-2-phenyl- is an organic compound known for its versatile applications in various fields. It is also referred to as isophorone. This compound is a colorless liquid with a characteristic odor and is primarily used as a solvent in industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclohexen-1-one, 3,5,5-trimethyl-2-phenyl- can be synthesized through several methods. One common method involves the controlled hydrogenation of isophorone . Another method includes the oxidation of 3,5,5-trimethyl-2-cyclohexen-1-ol in the presence of palladium on activated charcoal under an ethylene atmosphere .
Industrial Production Methods
Industrially, this compound is produced by catalytic oxidation of cyclohexene, often using hydrogen peroxide and vanadium catalysts . This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 3,5,5-trimethyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Controlled hydrogenation can reduce it to 3,5,5-trimethyl-2-cyclohexen-1-ol.
Substitution: It can participate in nucleophilic substitution reactions, such as Michael addition with nucleophiles.
Common Reagents and Conditions
Oxidation: Palladium on activated charcoal, ethylene atmosphere.
Reduction: Hydrogenation using hydrogen gas.
Substitution: Organocopper reagents, Grignard reagents.
Major Products Formed
Oxidation: Carbonyl compounds.
Reduction: 3,5,5-trimethyl-2-cyclohexen-1-ol.
Substitution: Various substituted cyclohexenone derivatives.
Scientific Research Applications
2-Cyclohexen-1-one, 3,5,5-trimethyl-2-phenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 3,5,5-trimethyl-2-phenyl- involves its interaction with various molecular targets and pathways. It can act as an electrophile, participating in nucleophilic addition reactions. Its effects are mediated through the formation of covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3,5,5-trimethyl-cyclohex-2-enone:
3,5,5-Trimethyl-4-methylenecyclohex-2-en-1-one: A related compound with a methylene group.
2-Cyclohexen-1-one, 4-(3-hydroxybutyl)-3,5,5-trimethyl-:
Uniqueness
2-Cyclohexen-1-one, 3,5,5-trimethyl-2-phenyl- is unique due to its specific structural features and versatile reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Properties
CAS No. |
60417-85-8 |
|---|---|
Molecular Formula |
C15H18O |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
3,5,5-trimethyl-2-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C15H18O/c1-11-9-15(2,3)10-13(16)14(11)12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3 |
InChI Key |
HEJNBTXEJKSWNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CC(C1)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[5-(2,5-Dimethoxy-4-methylphenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B14598867.png)
![Tributyl[2-(3,3-dimethyloxiran-2-YL)-2-methylpropoxy]stannane](/img/structure/B14598872.png)



![3-Chloro-4-(chloromethyl)-1-[3-(methanesulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B14598901.png)

![Pyridine, 2,5-dimethyl-4-[(2,4,5-trimethylphenyl)methyl]-](/img/structure/B14598912.png)
![3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate](/img/structure/B14598922.png)

![O-[2-Hydroxy-3-(4-methylphenoxy)propyl]-L-tyrosine](/img/structure/B14598931.png)
